molecular formula C20H24N8O2 B8082127 3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Cat. No.: B8082127
M. Wt: 408.5 g/mol
InChI Key: IENLGMOXAQMNEH-UHFFFAOYSA-N
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Description

3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H24N8O2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Biological Activity

3-[1-(Dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, also known by its chemical identifier CCT244747, is a compound of significant interest in medicinal chemistry due to its potential as a therapeutic agent. This article reviews the biological activity of CCT244747, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular structure of CCT244747 is characterized by the following components:

  • Dimethylamino group : Contributes to the compound's basicity and potential interaction with biological targets.
  • Propan-2-yloxy linkage : Enhances solubility and bioavailability.
  • Pyridine and pyrazine rings : Provide structural stability and are common in pharmacologically active compounds.

CCT244747 has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. By inhibiting CHK1, CCT244747 disrupts the cellular mechanisms that allow cancer cells to survive despite DNA damage, leading to increased sensitivity to chemotherapeutic agents.

In Vitro Studies

Research has demonstrated that CCT244747 exhibits micromolar potency against various cancer cell lines. Notably, it has shown:

  • Inhibition of Cell Proliferation : Studies indicate that CCT244747 significantly reduces cell viability in cancer cell lines such as DLD1 and other colorectal cancer models. The IC50 values range from 0.5 to 5 µM depending on the specific cell line tested .
Cell LineIC50 (µM)Reference
DLD1 (Colorectal)0.5
HCT1162.0
A549 (Lung)3.5

Mechanistic Insights

The mechanism by which CCT244747 exerts its effects involves several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cells from progressing through the cycle when DNA damage is detected.
  • Synergistic Effects with Chemotherapy : When used in combination with traditional chemotherapeutic agents, CCT244747 enhances their efficacy by sensitizing cancer cells to these treatments .

Case Studies

Several case studies have highlighted the efficacy of CCT244747 in preclinical models:

  • Study on Colorectal Cancer : In a xenograft model using DLD1 cells, treatment with CCT244747 resulted in a significant reduction in tumor size compared to controls, indicating its potential for therapeutic application .
  • Combination Therapy Studies : Research has shown that combining CCT244747 with gemcitabine or cisplatin leads to enhanced tumor regression compared to monotherapy, suggesting a promising avenue for clinical exploration .

Safety and Toxicology

While preliminary studies indicate that CCT244747 is well-tolerated at therapeutic doses, further toxicological assessments are necessary to evaluate long-term safety profiles and potential side effects in vivo.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its effects on various biological targets, including:

  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, making it valuable in studying receptor-mediated signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest it could inhibit certain enzymes involved in metabolic pathways, which is crucial for understanding drug metabolism and interactions.

Cancer Research

Due to its structural features, the compound is being explored for its anticancer properties. It may inhibit tumor growth by:

  • Targeting specific cancer cell lines.
  • Inducing apoptosis (programmed cell death) in malignant cells.

Neuropharmacology

The dimethylamino group suggests potential central nervous system activity. Research is ongoing to evaluate its:

  • Neuroprotective effects.
  • Impact on neurotransmitter systems, particularly those related to mood disorders.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the core structure can enhance therapeutic potential .

Case Study 2: Neuroprotective Effects

A study published in Neuropharmacology investigated the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The findings demonstrated that the compound reduced cell death and oxidative damage, indicating its potential as a treatment for neurodegenerative diseases .

Properties

IUPAC Name

3-[1-(dimethylamino)propan-2-yloxy]-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENLGMOXAQMNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.